2,2-二氟-3-羟基-(3-吡啶基)丙酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

A novel and efficient synthesis method for long-chain 2,2-difluoro-3-hydroxyacids, closely related to 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, has been identified. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. This approach is marked by selective cleavage of the CO-CF3 bond and avoids products from CO-CF2R bond cleavage, providing a straightforward pathway to these compounds with good to excellent yields (Jiménez, Bosch, & Guerrero, 2005).

Molecular Structure Analysis

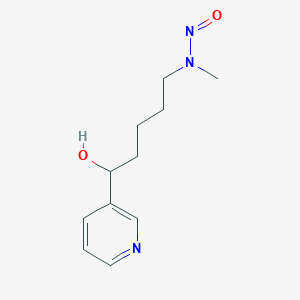

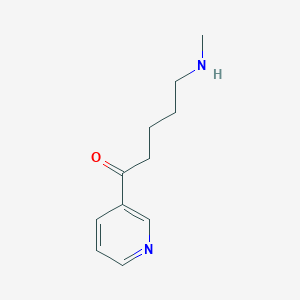

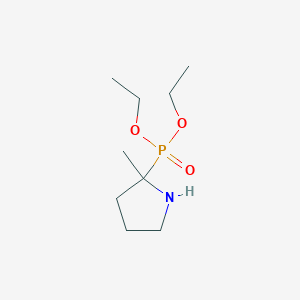

The molecular structure of compounds closely related to 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid features significant attributes such as difluoro and hydroxy groups that influence its reactivity and chemical behavior. While specific studies on the molecular structure of this exact compound were not found, research on analogous structures suggests that the difluoroalkyl and hydroxy functionalities play crucial roles in their chemical reactivity and properties.

Chemical Reactions and Properties

The reactivity of polyfluoroacyl compounds, which share functional group similarities with 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, has been explored. These compounds undergo nucleophilic addition followed by ring opening and cyclization when reacted with hydroxylamine, leading to the formation of novel heterocyclic systems. This behavior underscores the reactive nature of the difluoroacyl group in facilitating the formation of complex molecules (Sosnovskikh, Moshkin, & Irgashev, 2006).

科研应用

对映选择性合成和光学分辨化合物

2,2-二氟-3-羟基-(3-吡啶基)丙酸已被用于对各种化合物进行对映选择性合成。例如,Hayashi等人(1991年)实现了类似结构的消旋全氟(2-二甲基氨基丙酸)向其对映体的分离。该过程涉及制备性硅胶HPLC和水解,突出了该化合物在产生光学分辨新全氟羧酸中的作用 (Hayashi et al., 1991)。

二氟代伪肽的合成

该化合物已被用于合成二氟代伪肽。Gouge等人(2004年)在Ugi反应中使用了2,2-二氟-3-羟基-(3-吡啶基)丙酸的衍生物,这是一种用于产生多样分子结构的方法。这项工作导致了各种二氟代伪肽的产生,展示了该化合物在肽类模拟化学中的多功能性 (Gouge, Jubault, & Quirion, 2004)。

含三氟甲基化合物的合成

在另一项研究中,Ohkura等人(2003年)利用类似结构的2-(氨甲基)吡啶探索了使用三氟甲基含量化合物的合成。这种反应产生了具有显著动力学对映选择性的异构化合物。这样的研究强调了该化合物在合成三氟甲基化分子中的作用,这些分子在制药和农药中具有价值 (Ohkura, Berbasov, & Soloshonok, 2003)。

米莫辛及相关化合物的改进合成

Harris(1976年)对DL-u-氨基-β-(3-羟基-4-氧代-1,4-二氢-1-吡啶基)丙酸(DL-米莫辛)等相关化合物的研究显示了改进的合成方法。这项工作对更有效地产生吡啶酮衍生物具有重要意义,这在各种生化应用中具有影响 (Harris, 1976)。

有机合成中的动力学分辨

Zhou等人(2008年)对乙酸乙酯2,2-二氟-3-羟基-3-芳基-丙酸酯进行了动力学分辨,突出了2,2-二氟-3-羟基-(3-吡啶基)丙酸在分辨手性分子中的重要性。这项研究对生产对映纯化合物至关重要,这是制药合成中的一个关键方面 (Zhou, Xu, & Chen, 2008)。

生物纳米复合材料的开发

Totaro等人(2017年)在双层氢氧化物中使用了3-(4-羟基苯基)丙酸衍生物作为有机改性剂,用于生物纳米复合材料的开发。这些材料具有高热稳定性和机械增强性,展示了该化合物在先进材料科学中的实用性 (Totaro et al., 2017)。

未来方向

性质

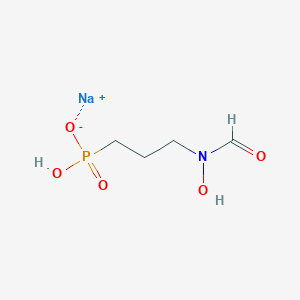

IUPAC Name |

2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTDPIPPGFFXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403182 |

Source

|

| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid | |

CAS RN |

887354-54-3 |

Source

|

| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)